ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C17H16ClN3O3S2 and its molecular weight is 409.9. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Derivatives
Synthesis of Polyazanaphthalenes and Derivatives : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which are structurally related to the compound , can be converted into a variety of heterocyclic compounds like 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. This demonstrates the versatility of these compounds in organic synthesis (Harb, Hesien, Metwally, & Elnagdi, 1989).
Heterocyclic Enaminonitriles Synthesis : Similar compounds, such as ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates, can be synthesized from reactions involving 2-amino-4,5-dihydro-3-thiophenecarbonitriles, demonstrating their utility in creating a range of heterocyclic compounds (Maruoka, Yamagata, & Yamazaki, 1993).
Potential Pharmaceutical Applications
Antihypertensive Activity : Certain derivatives of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are structurally similar to the compound , are expected to exhibit antihypertensive activity. This suggests potential pharmaceutical applications for these types of compounds (Kumar & Mashelker, 2006).
Cytotoxicity Against Cancer Cells : Compounds like ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates have been shown to inhibit the growth of both sensitive and multidrug-resistant leukemia cells, indicating potential use as anti-cancer agents (Al-Trawneh et al., 2021).
Properties
IUPAC Name |
ethyl 2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c1-2-24-17(23)21-6-5-11-12(8-19)16(26-13(11)9-21)20-15(22)7-10-3-4-14(18)25-10/h3-4H,2,5-7,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEFEPMEJFNXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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